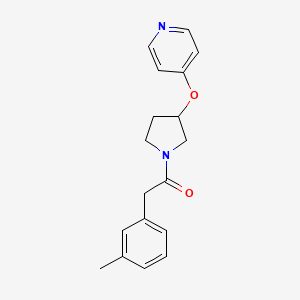

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone

Description

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a pyrrolidine-based compound featuring a pyridin-4-yloxy substituent at the 3-position of the pyrrolidine ring and an m-tolyl (meta-methylphenyl) group attached to the ethanone moiety. These motifs are common in bioactive molecules, such as orexin receptor antagonists and kinase inhibitors .

Properties

IUPAC Name |

2-(3-methylphenyl)-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-3-2-4-15(11-14)12-18(21)20-10-7-17(13-20)22-16-5-8-19-9-6-16/h2-6,8-9,11,17H,7,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKVBHVHUGSTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can be achieved through a multi-step process involving the following key steps:

Formation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

Attachment of Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the pyrrolidine intermediate.

Introduction of Tolyl Group: The tolyl group can be attached through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₆H₁₇N₃O₂

- Molecular Weight : 283.32 g/mol

- CAS Number : 2034617-68-8

The structure of the compound includes a pyridine ring, a pyrrolidine moiety, and an ethanone functional group, which contribute to its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone. For example, modifications of pyrimidine derivatives have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance cytotoxicity against cancer cells, suggesting that similar approaches could be applied to this compound .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Research indicates that derivatives of pyridine and pyrrolidine can act as agonists or antagonists at dopamine receptors, which are critical in treating neurological disorders such as schizophrenia and Parkinson's disease .

Case Study 1: Anticancer Activity

A study examining a series of pyridine derivatives demonstrated that specific modifications led to enhanced anticancer activity. The most potent compounds were identified through SAR analysis, where changes in substituents significantly affected their efficacy against cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer) .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.275 | Breast |

| Compound B | 0.417 | Prostate |

Case Study 2: Neuropharmacological Studies

Research on similar pyrrolidine-based compounds revealed their potential as dopamine receptor modulators. In vitro studies indicated that these compounds could effectively increase dopamine levels, suggesting a possible therapeutic application in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

The compound is structurally related to several pyridine and pyrrolidine derivatives, differing primarily in substituent patterns and functional groups. Below is a detailed analysis of its analogs, categorized by structural and functional similarities:

Pyrrolidine-Pyridine Hybrids

Key Observations :

- The tert-butyldimethylsilyloxy group in enhances lipophilicity, contrasting with the pyridin-4-yloxy group in the target compound, which may improve water solubility.

- The pyrazine derivative in demonstrates bioactivity as a dual orexin receptor antagonist, suggesting that the target compound’s m-tolyl group could similarly influence pharmacological profiles.

Ethanone Derivatives with Aryl Substituents

Key Observations :

- The meta vs. para substitution on the tolyl group (m-tolyl in the target compound vs. p-tolyl in ) affects steric and electronic properties. For instance, m-substitution may reduce symmetry, influencing crystallinity and solubility.

- Pyridine positional isomers (3- vs. 4-pyridyl) alter dipole moments and hydrogen-bonding capacity, which could impact receptor interactions .

Pharmacologically Active Analogs

- (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone: This compound exhibits potent orexin receptor antagonism (IC₅₀ < 100 nM), attributed to its dimethoxybenzyl and pyrazine groups . The target compound’s pyridin-4-yloxy group may confer similar receptor affinity but with altered pharmacokinetics due to reduced steric bulk.

Biological Activity

1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2, with a molecular weight of approximately 272.35 g/mol. The compound features a pyridine ring, a pyrrolidine moiety, and an ethanone group, which are essential for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 and HCT-116. These findings suggest that modifications in the chemical structure can enhance anticancer efficacy.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Reference Compound | MCF-7 | 1.93 |

| Similar Compound A | MCF-7 | 0.48 |

| Similar Compound B | HCT-116 | 0.19 |

The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase, indicating that these compounds could serve as potential anticancer agents .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Preliminary studies indicate that related compounds may act on cannabinoid receptors, which are crucial for modulating pain and inflammation. This interaction could position this compound as a candidate for further research in neuropharmacology .

Study on Antitumor Activity

A study published in MDPI highlighted the antitumor activity of related compounds with similar structural motifs. The research demonstrated that these compounds could inhibit tumor growth effectively and trigger apoptotic pathways in cancer cells .

Neuroinflammation Research

Another study explored the potential of pyridine derivatives in treating neuroinflammation. The findings suggested that these compounds might serve as effective agents for imaging neuroinflammatory processes using positron emission tomography (PET), highlighting their versatility beyond anticancer applications .

Q & A

Q. What are the common synthetic routes for 1-(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone?

The compound is typically synthesized via multi-step reactions involving:

- Friedel-Crafts acylation to introduce the ethanone group to the aromatic ring (e.g., using acyl chlorides and Lewis acids like AlCl₃) .

- Condensation reactions between pyridine derivatives and pyrrolidine intermediates, as demonstrated in protocols for structurally similar compounds (e.g., coupling 3-(m-tolyl)pyrazine-2-carboxylic acid with substituted pyrrolidines) .

- Nucleophilic substitution for introducing the pyridin-4-yloxy group to the pyrrolidine ring . Key reagents include sodium borohydride for reductions and tert-butyldimethylsilyl (TBS) protecting groups for regioselective synthesis .

Q. How is the structural integrity of this compound verified experimentally?

Standard characterization methods include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry .

- LC-MS/HRMS for molecular weight validation and purity assessment (e.g., [M+H]+ = 418.16 observed in LC-MS) .

- X-ray crystallography for resolving 3D conformation, particularly for analyzing pyrrolidine ring stereoelectronic effects .

Q. What are the primary biological targets or pathways investigated for this compound?

Preliminary studies focus on:

- Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria .

- Anticancer potential : Screened using cell viability assays (e.g., MTT) against human cancer cell lines, with IC₅₀ values compared to reference drugs .

- Enzyme inhibition : Tested against kinases or proteases via fluorometric/colorimetric assays to identify lead structures for drug discovery .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Optimization strategies include:

- Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts reactions to balance reactivity and selectivity .

- Solvent effects : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in substitution reactions .

- Temperature gradients : Systematic variation (e.g., 25–80°C) to identify ideal conditions for intermediates like 3-(m-tolyl)pyrazine-2-carboxylic acid .

- DoE (Design of Experiments) : Applying factorial designs to analyze interactions between catalyst loading, solvent polarity, and reaction time .

Q. What strategies address contradictory biological activity data across studies?

Contradictions in biological assays (e.g., varying IC₅₀ values) can be resolved by:

- Assay standardization : Comparing cell lines (e.g., HepG2 vs. HeLa) and culture conditions (e.g., serum concentration) .

- Orthogonal validation : Replicating results using alternative methods (e.g., flow cytometry vs. MTT for cytotoxicity) .

- Metabolic stability testing : Assessing compound degradation in plasma to rule out artifactual activity loss .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

- Stereoelectronic effects : X-ray crystallography reveals that the orientation of the pyridin-4-yloxy group modulates binding to hydrophobic pockets in target enzymes .

- Comparative SAR studies : Enantiomers of related pyrrolidine derivatives show 10–100× differences in potency against dopamine transporters, highlighting the role of stereochemistry .

- Dynamic simulations : MD simulations predict that R-configuration at the pyrrolidine C3 position enhances hydrogen bonding with catalytic residues .

Methodological Considerations

- Data Contradiction Analysis : When conflicting pharmacological data arise, prioritize studies that report orthogonal validation (e.g., in vitro + in vivo models) and provide raw data for independent statistical re-analysis .

- Synthetic Scalability : For gram-scale synthesis, replace hazardous reagents (e.g., AlCl₃) with eco-friendly alternatives (e.g., ionic liquids) to improve safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.